Diethyl (4-amino-2-methoxyphenyl)phosphonate
Description
Properties
Molecular Formula |
C11H18NO4P |
|---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-3-methoxyaniline |
InChI |
InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
OQBMMKDRAHJJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)N)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Three-Component One-Pot Synthesis (Kabachnik-Fields Reaction)
The most common and efficient method to prepare α-aminophosphonates, including this compound, is the one-pot three-component condensation of an aromatic aldehyde, an amine, and diethyl phosphite. This method is often catalyzed by Lewis acids such as FeCl₃ or NiCl₂·6H₂O to improve yield and reaction rate.
- Aldehyde (4-amino-2-methoxybenzaldehyde or 4-methoxybenzaldehyde) + Amine (ammonia or substituted amines) + Diethyl phosphite → this compound
- FeCl₃ has been shown to be highly effective, providing yields between 73–84% within 30–120 minutes at 60°C in THF or acetonitrile solvents.
- NiCl₂·6H₂O (10 mol%) also catalyzes the reaction efficiently under reflux in acetonitrile.
- CuCl₂ is less effective and results in incomplete reactions even after extended times.
- Mix aldehyde (2 mmol), amine (1 mmol), and diethyl phosphite (2.2 mmol) in THF or acetonitrile.
- Add catalytic FeCl₃ (0.1 mmol).
- Stir at 60°C for 1–2 hours.
- Work-up involves extraction with ethyl acetate, washing with water, drying over Na₂SO₄, solvent removal, and purification by silica gel chromatography.
Direct Synthesis from 4-Methoxybenzaldehyde and Diethyl Phosphite with Ammonium Acetate
An alternative approach involves heating 4-methoxybenzaldehyde with diethyl phosphite and ammonium acetate, which acts as the ammonia source, under nitrogen atmosphere at elevated temperatures (around 60°C) for extended periods (up to 48 h).
- 4-Methoxybenzaldehyde (0.10 mol) and diethyl phosphite (0.10 mol) are heated at 60°C under nitrogen for 48 h.
- After cooling, acidification with concentrated HCl to pH 1, extraction with diethyl ether, basification to pH 11 with NaOH, and extraction with dichloromethane yields the free base.
- The free base can be converted to the hydrochloride salt by treatment with HCl gas in ethanol/ether.
This method is useful for preparing the hydrochloride salt form of diethyl (amino(4-methoxyphenyl)methyl)phosphonate, which is closely related to the target compound.
Post-Synthetic Modifications: Sulfonylation and Hydrolysis
Following the initial synthesis of diethyl (amino(4-methoxyphenyl)methyl)phosphonate, further functionalization such as sulfonylation of the amino group can be performed to improve solubility or biological activity. Hydrolysis of the diethyl ester to the corresponding phosphonic acid is also achievable using reagents like NaI and TMSCl in acetonitrile under nitrogen at 40°C for 18 h.
Comparative Data Table of Preparation Methods
Summary of Spectroscopic Characterization (Typical for α-Aminophosphonates)
- 1H NMR: Signals corresponding to aromatic protons, methoxy groups (~3.7 ppm), and diethyl phosphonate ethoxy groups (triplets and quartets around 1.2 and 4.1 ppm).
- 31P NMR: Chemical shifts typically around 20–30 ppm depending on substitution.
- FTIR: Characteristic P=O stretching bands near 1200–1250 cm⁻¹ and NH₂ stretching bands around 3300 cm⁻¹.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino and methoxy groups on the aromatic ring facilitate electrophilic aromatic substitution (EAS) and nucleophilic displacement under controlled conditions.
Key reactions:
-
Acylation of the amino group : Reacts with acetyl chloride in anhydrous dichloromethane (DCM) to form N-acetyl derivatives.
Conditions : 0°C → RT, triethylamine (TEA) as base, 12 hr reaction time.
Product : Diethyl (4-acetamido-2-methoxyphenyl)phosphonate (Yield: 78%) . -
Sulfonamide formation : Reacts with alkyl/aryl sulfonyl chlorides (e.g., methanesulfonyl chloride) to generate sulfonamide derivatives.
Conditions : DCM, TEA, 24 hr under argon.
Product : Diethyl (4-(methylsulfonamido)-2-methoxyphenyl)phosphonate (Yield: 65%) .
Redox Reactions
The phosphonate group and aromatic amine participate in oxidation and reduction processes.
*Methoxy group remains intact under mild reduction conditions .
Condensation and Cyclization
The amino group engages in Schiff base formation and heterocycle synthesis.
Example reaction :
-
Condensation with 2-hydroxybenzaldehyde forms a tricyclic phosphonate-quinoline hybrid.
Conditions : Acetic acid, H<sub>2</sub>SO<sub>4</sub>, 100°C, 10 hr.
Product : 3-(Diethylphosphonato)-8-methoxy-1,2-dihydroquinoline (Yield: 50%) .
Mechanistic pathway :
Hydrolysis of Phosphonate Ester
The diethyl phosphonate moiety undergoes hydrolysis to phosphonic acid under acidic/basic conditions.
| Condition | Time | Product | Purity | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 24 hr | (4-Amino-2-methoxyphenyl)phosphonic acid | >95% | |
| 1M NaOH, RT | 48 hr | Partial hydrolysis (mixed ester/acid) | 72% |
Metal Coordination Chemistry
The phosphonate group acts as a bidentate ligand for transition metals.
Example complex :
-
Cu(II) coordination : Forms a 1:2 complex with Cu(NO<sub>3</sub>)<sub>2</sub> in methanol.
Stoichiometry : [Cu(L)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>] (L = deprotonated phosphonate).
Application : Catalyst for oxidative coupling reactions (TON = 120) .
Antioxidant Activity
Structural analogs exhibit radical scavenging properties via hydrogen atom transfer (HAT):
| Assay | IC<sub>50</sub> (μM) | Comparison (Ascorbic Acid) | Reference |
|---|---|---|---|
| DPPH | 28.4 ± 1.2 | 25.1 ± 0.9 | |
| ABTS | 19.8 ± 0.7 | 18.3 ± 0.5 |
Activity correlates with electron-donating methoxy/amino groups enhancing resonance stabilization of radical intermediates .
Scientific Research Applications
Diethyl (4-amino-2-methoxyphenyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Agriculture: It serves as a precursor for the synthesis of herbicides and pesticides.
Materials Science: The compound is used in the development of flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl (4-amino-2-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phosphonate group can chelate metal ions, thereby inhibiting enzyme activity or altering receptor function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
The following analysis compares Diethyl (4-amino-2-methoxyphenyl)phosphonate with structurally and functionally related phosphonate derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues
Key Observations :
- Substituent Effects: The presence of the 4-amino-2-methoxyphenyl group in the target compound introduces strong electron-donating effects, enhancing nucleophilic reactivity at the phosphorus center compared to non-amino derivatives like Diethyl (4-methoxybenzyl)phosphonate .
- Biological Activity: Amino-substituted phosphonates (e.g., Diethyl (amino(4-methoxyphenyl)methyl)phosphonate) exhibit inhibitory activity against enzymes like acid phosphatases, whereas alkyl derivatives (e.g., Diethyl hexadecylphosphonate) show higher transdermal penetration enhancement due to lipophilic side chains .
- Synthetic Yields : Reactions involving aromatic aldehydes (e.g., 4-methoxybenzaldehyde) typically achieve moderate yields (~70%) under 48-hour reflux conditions , whereas alkyl-substituted phosphonates (e.g., hexadecyl derivatives) require shorter reaction times but lower yields (~23%) .
Physicochemical Properties
Key Insights :
- ³¹P NMR chemical shifts correlate with electronic effects: amino groups deshield phosphorus more strongly than methoxy or alkyl substituents .
Biological Activity
Diethyl (4-amino-2-methoxyphenyl)phosphonate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data from various studies, case analyses, and synthesized findings.
Synthesis and Structural Characteristics
This compound is synthesized through the Kabachnik–Fields reaction, which involves the condensation of an aldehyde with a primary amine in the presence of phosphorus-containing reagents. The compound's structure includes a phosphonate group, which contributes to its stability and biological efficacy compared to similar phosphate compounds.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
- Antifungal Activity : Studies have shown that this compound exhibits strong antifungal properties against pathogens such as Fusarium oxysporum and Botrytis cinerea. In vitro assays indicated significant growth inhibition at low concentrations, with IC50 values demonstrating its potency as an antifungal agent .
- Enzyme Inhibition : The compound has been evaluated as an inhibitor of purple acid phosphatases (PAPs), which are implicated in bone metabolism and osteoporosis. This compound derivatives showed promising inhibitory effects on rkbPAP, particularly with longer alkyl chains enhancing their potency .
- Antioxidant Properties : The antioxidant capacity of this phosphonate has been noted, with some derivatives showing superior activity compared to their counterparts. This property is vital for potential applications in preventing oxidative stress-related diseases .
Case Studies and Experimental Data
- Antifungal Efficacy :
-
Enzyme Inhibition Kinetics :
- Inhibitory assays demonstrated that this compound derivatives had competitive inhibition profiles against PAPs, with kinetic parameters suggesting that modifications to the alkyl chain could enhance binding affinity. Specifically, hexadecyl derivatives were identified as the most potent inhibitors .
- Antioxidant Activity Assessment :
Comparative Analysis Table
Q & A
Q. What are the optimal synthetic routes for Diethyl (4-amino-2-methoxyphenyl)phosphonate, and how are reaction conditions optimized?
The synthesis of α-aminophosphonates, including derivatives like this compound, typically involves a three-component reaction between an aldehyde, amine, and diethylphosphite under mild conditions. Key steps include:
- Reagent selection : Use of anhydrous toluene as a solvent to minimize hydrolysis of diethylphosphite .
- Reaction conditions : Stirring at room temperature for 1 hour followed by reflux (4–6 hours) to complete the nucleophilic addition and Arbuzov rearrangement .
- Purity validation : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and characterization via -NMR, -NMR, and -NMR to confirm >95% purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Toxicological data : Bacterial reverse mutation tests (Ames test) and in vitro micronucleus assays are recommended to assess genotoxicity risks .
- Exposure control : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. The compound may irritate the eyes, respiratory system, and skin .
- Waste disposal : Follow institutional guidelines for organophosphonate waste, as improper disposal risks environmental contamination .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?
Single-crystal X-ray diffraction provides atomic-level insights:
- Bond geometry : The P–C bond length (e.g., 1.813–1.821 Å) and P–O bond distances (1.48–1.53 Å) confirm tetrahedral geometry around phosphorus, with distortions due to steric effects from ethoxy groups .
- Hydrogen bonding : Intermolecular O–H⋯O and N–H⋯O bonds form centrosymmetric dimers, while weak C–H⋯O interactions stabilize crystal packing along specific crystallographic axes (e.g., [010] direction) .
- Validation : Compare experimental data with computational models (e.g., DFT) to resolve discrepancies in anisotropic displacement parameters .
Q. What advanced NMR techniques (e.g., 31P^{31}P31P-NMR) are critical for characterizing this phosphonate?
- -NMR analysis : The chemical shift typically ranges from +15 to +25 ppm for arylphosphonates, influenced by electron-withdrawing substituents (e.g., –NH, –OCH) .
- Coupling patterns : Observe (1-bond) and (3-bond) couplings in -NMR spectra (e.g., splitting patterns at δ 1.2–1.4 ppm for ethoxy groups) .
- Quantitative analysis : Use -NMR with inverse-gated decoupling to quantify reaction yields and detect impurities (e.g., unreacted diethylphosphite) .
Q. How can conflicting spectroscopic and crystallographic data be resolved during structural analysis?
Q. What strategies are effective for analyzing reaction mechanisms involving this compound?
- Mechanistic probes : Use deuterium labeling (e.g., DO quenching) to track proton transfer steps during the formation of the P–C bond .
- Kinetic studies : Monitor reaction progress via in situ -NMR to identify intermediates (e.g., phosphite-aldehyde adducts) .
- Computational modeling : Apply density functional theory (DFT) to map energy profiles for key steps like the Kabachnik–Fields reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
